

Structural Analysis of 4-Nitroisoxazole Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitroisoxazole

Cat. No.: B072013

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **4-nitroisoxazole** scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antibacterial and anticancer properties. A thorough understanding of the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. X-ray crystallography stands as the definitive technique for providing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, thereby offering unparalleled insights into the molecular architecture of **4-nitroisoxazole** derivatives. This guide provides a comprehensive overview of the structural analysis of this important class of compounds, detailing experimental protocols and presenting key crystallographic data.

Data Presentation: Crystallographic Parameters of 4-Nitroisoxazole Derivatives

The following tables summarize the key crystallographic data for selected **4-nitroisoxazole** derivatives, providing a basis for comparative structural analysis.

Table 1: Crystal Data and Structure Refinement for 4-Nitro-3-phenylisoxazole and its Derivatives.

Parameter	4-Nitro-3-phenylisoxazole e[1]	3-(4-chlorophenyl)-4-nitroisoxazole (5p)[2]	3-(4-bromophenyl)-4-nitroisoxazole (5q)[2]	3-(4-iodophenyl)-4-nitroisoxazole (5r)[2]
CCDC No.	Not provided	2130131	2130134	2153382
Chemical Formula	C ₉ H ₆ N ₂ O ₃	C ₉ H ₅ CIN ₂ O ₃	C ₉ H ₅ BrN ₂ O ₃	C ₉ H ₅ IN ₂ O ₃
Formula Weight	190.16	224.60	269.05	316.05
Crystal System	Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c
a (Å)	12.1621(7)	12.308(3)	12.387(3)	12.503(3)
b (Å)	5.6566(3)	5.6482(11)	5.6591(11)	5.6760(11)
c (Å)	12.0633(8)	12.161(2)	12.235(2)	12.348(2)
α (°)	90	90	90	90
β (°)	101.638(6)	101.68(2)	101.65(2)	101.59(2)
γ (°)	90	90	90	90
Volume (Å ³)	812.85	828.6(3)	839.4(3)	855.4(3)
Z	4	4	4	4
Temperature (K)	100	100	100	100
Radiation (Å)	Mo Kα (0.71073)	Mo Kα (0.71073)	Mo Kα (0.71073)	Mo Kα (0.71073)
Density (calc) (g/cm ³)	1.554	1.801	2.127	2.453
R-int	0.037	0.045	0.039	0.042
Final R indices [I>2σ(I)]	Not provided	R ₁ = 0.048, wR ₂ = 0.119	R ₁ = 0.041, wR ₂ = 0.103	R ₁ = 0.043, wR ₂ = 0.108

Table 2: Selected Bond Lengths (Å) for 4-Nitro-3-phenylisoxazole.

Bond	Length (Å)[1]
C3–N2	1.3110(15)
N2–O1	1.4283(13)
O1–C5	1.2202(15)

Experimental Protocols

A generalized workflow for the synthesis and structural analysis of **4-nitroisoxazole** derivatives is presented below. Specific details may vary depending on the target molecule.

Synthesis of 4-Nitro-3-phenylisoxazole Derivatives

A common synthetic route involves the [3+2] cycloaddition reaction between a nitrile N-oxide and a nitroalkene.[2]

- Preparation of the Nitrile N-oxide Precursor: Substituted benzaldehyde oximes are often used as precursors.
- In situ Generation of Nitrile N-oxide: The oxime is treated with a suitable oxidizing agent, such as N-chlorosuccinimide (NCS), in the presence of a base like triethylamine (TEA).
- Cycloaddition Reaction: The in situ generated nitrile N-oxide reacts with a nitroalkene, for instance, (E)-N,N-dimethyl-2-nitroethen-1-amine, in a solvent like N,N-dimethylformamide (DMF) at room temperature.
- Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Single Crystal X-ray Crystallography

The following protocol outlines the key steps for determining the crystal structure of a **4-nitroisoxazole** derivative.

- Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/petroleum ether).
- Data Collection:
 - A suitable single crystal is selected and mounted on a goniometer head.
 - The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.
 - X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation) and a detector.
 - A series of diffraction images are recorded as the crystal is rotated.
- Data Processing:
 - The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
 - Software packages are used for data integration, scaling, and absorption correction.
- Structure Solution and Refinement:
 - The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - The structural model is refined by full-matrix least-squares methods against the experimental diffraction data.
 - Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

- The final refined structure is validated using crystallographic software to check for geometric consistency and other quality indicators.
- Data Deposition: The final atomic coordinates and related experimental data are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[\[2\]](#)

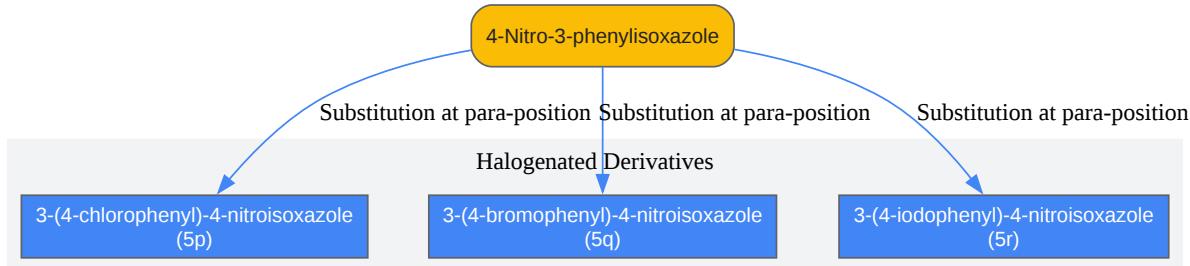
Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesized compounds.



[Click to download full resolution via product page](#)

Caption: Experimental workflow from synthesis to crystallographic analysis.



[Click to download full resolution via product page](#)

Caption: Relationship between the parent compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A surprising new route to 4-nitro-3-phenylisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Analysis of 4-Nitroisoxazole Derivatives: A Crystallographic Perspective]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072013#structural-analysis-of-4-nitroisoxazole-derivatives-by-x-ray-crystallography>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

